1-(3/'-iodo-3/'-deoxyarabinofuranosyl)uracil 1-(3/'-iodo-3/'-deoxyarabinofuranosyl)uracil
Brand Name: Vulcanchem
CAS No.: 19325-95-2
VCID: VC0104865
InChI: InChI=1S/C9H11IN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7+,8-/m1/s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)I)O
Molecular Formula: C9H11IN2O5
Molecular Weight: 354.1 g/mol

1-(3/'-iodo-3/'-deoxyarabinofuranosyl)uracil

CAS No.: 19325-95-2

Main Products

VCID: VC0104865

Molecular Formula: C9H11IN2O5

Molecular Weight: 354.1 g/mol

1-(3/'-iodo-3/'-deoxyarabinofuranosyl)uracil - 19325-95-2

CAS No. 19325-95-2
Product Name 1-(3/'-iodo-3/'-deoxyarabinofuranosyl)uracil
Molecular Formula C9H11IN2O5
Molecular Weight 354.1 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11IN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7+,8-/m1/s1
Standard InChIKey ZPBRIWRUKVZCRW-CCXZUQQUSA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)I)O
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)I)O
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)I)O
Synonyms 1-(3'-iodo-3'-deoxyarabinofuranosyl)uracil
3-I-Ara-U
PubChem Compound 167800
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator